molecular formula C41H47N7O7 B12097678 cyclo[DL-Ala-DL-Trp-DL-Phe-DL-xiThr-DL-Phe-DL-Pro]

cyclo[DL-Ala-DL-Trp-DL-Phe-DL-xiThr-DL-Phe-DL-Pro]

Cat. No.: B12097678
M. Wt: 749.9 g/mol
InChI Key: FKPVZIGBRDXSJP-UHFFFAOYSA-N
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Description

2-(2-Aminopyridin-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopyridin-4-yl)acetic acid hydrochloride typically involves the reaction of 2-aminopyridine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or ethanol, and a catalyst, such as hydrochloric acid . The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 2-(2-Aminopyridin-4-yl)acetic acid hydrochloride may involve more advanced techniques, such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopyridin-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the compound .

Scientific Research Applications

2-(2-Aminopyridin-4-yl)acetic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Aminopyridin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2-Aminopyridin-4-yl)acetic acid hydrochloride include:

Uniqueness

What sets 2-(2-Aminopyridin-4-yl)acetic acid hydrochloride apart from these similar compounds is its specific structure and the unique properties it imparts. This uniqueness makes it particularly valuable in certain research and industrial applications where other compounds may not be as effective .

Properties

Molecular Formula

C41H47N7O7

Molecular Weight

749.9 g/mol

IUPAC Name

3,9-dibenzyl-6-(1-hydroxyethyl)-12-(1H-indol-3-ylmethyl)-15-methyl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C41H47N7O7/c1-24-36(50)44-32(22-28-23-42-30-17-10-9-16-29(28)30)37(51)45-31(20-26-12-5-3-6-13-26)38(52)47-35(25(2)49)40(54)46-33(21-27-14-7-4-8-15-27)41(55)48-19-11-18-34(48)39(53)43-24/h3-10,12-17,23-25,31-35,42,49H,11,18-22H2,1-2H3,(H,43,53)(H,44,50)(H,45,51)(H,46,54)(H,47,52)

InChI Key

FKPVZIGBRDXSJP-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C(C)O)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65

Origin of Product

United States

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